4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE
Overview
Description
4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety
Preparation Methods
The synthesis of 4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-(piperidin-1-yl)benzaldehyde to introduce the nitro group. This is followed by a coupling reaction with morpholine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts .
Chemical Reactions Analysis
4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine include:
5-Nitro-2-(piperidin-1-yl)benzaldehyde: Shares the nitro and piperidine groups but lacks the morpholine ring.
N-(piperidin-4-yl)benzamide: Contains a piperidine moiety and a benzamide group, showing different biological activities.
Piperine: A naturally occurring piperidine derivative with antioxidant properties. This compound is unique due to its combination of a nitro group, piperidine moiety, and morpholine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
morpholin-4-yl-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-16(18-8-10-23-11-9-18)14-12-13(19(21)22)4-5-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMTCGZAHVJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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